2-Aminothiazole-5-carbonitrile

Catalog No.
S681148
CAS No.
51640-52-9
M.F
C4H3N3S
M. Wt
125.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminothiazole-5-carbonitrile

CAS Number

51640-52-9

Product Name

2-Aminothiazole-5-carbonitrile

IUPAC Name

2-amino-1,3-thiazole-5-carbonitrile

Molecular Formula

C4H3N3S

Molecular Weight

125.15 g/mol

InChI

InChI=1S/C4H3N3S/c5-1-3-2-7-4(6)8-3/h2H,(H2,6,7)

InChI Key

YJTBHWXNEMGNDC-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)N)C#N

Canonical SMILES

C1=C(SC(=N1)N)C#N

The exact mass of the compound 2-Aminothiazole-5-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Medicinal Chemistry:

  • Antimicrobial activity: Studies suggest that 2-ATC-5-CN exhibits antibacterial and antifungal properties. Research has shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. Additionally, it has demonstrated antifungal activity against Candida albicans [].

Material Science:

  • Organic electronics: 2-ATC-5-CN has potential applications in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its electron-withdrawing properties and ability to form stable π-conjugated systems [].

Organic Synthesis:

  • Building block for complex molecules: 2-ATC-5-CN can serve as a valuable building block for the synthesis of more complex molecules with diverse functionalities. Its unique structure allows for further chemical modifications, making it adaptable for various applications [].

2-Aminothiazole-5-carbonitrile is a heterocyclic compound characterized by a thiazole ring substituted with an amino group at the second position and a cyano group at the fifth position. This compound is notable for its diverse chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceuticals. The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, contributing to the compound's unique reactivity and interaction with biological systems.

The chemical reactivity of 2-aminothiazole-5-carbonitrile is influenced by its functional groups. It can participate in various reactions, including:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, allowing for further functionalization.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.
  • Cyclization: The amino group can facilitate cyclization reactions, leading to more complex heterocycles.

These reactions enable the synthesis of various derivatives that may exhibit enhanced biological activities.

2-Aminothiazole-5-carbonitrile and its derivatives have been studied for their biological activities, particularly in the context of cancer treatment. Research indicates that compounds derived from this structure can exhibit:

  • Anticancer Activity: Several derivatives have shown promising results against various cancer cell lines, including human leukemia and hepatocellular carcinoma cells .
  • Enzyme Inhibition: Some derivatives act as inhibitors of phosphodiesterase type 5 and cyclooxygenase enzymes, which are important targets in the treatment of erectile dysfunction and inflammation, respectively .

The biological activity is often attributed to the structural features of the thiazole ring combined with other substituents.

The synthesis of 2-aminothiazole-5-carbonitrile can be achieved through several methods:

  • Reaction of Thiourea with α-Chloro Carbonyl Compounds: This method involves the reaction of thiourea with α-chloro carbonyl compounds to yield thiazole derivatives.
  • Cyclization Reactions: Starting from appropriate precursors such as amino acids or other thiazole derivatives, cyclization can lead to the formation of 2-amino-thiazoles.
  • Alkanolysis Methods: Utilizing alkanol salts in acidic media can facilitate the formation of thiazole derivatives from carboxylic acid chlorides .

These methods allow for the preparation of various functionalized derivatives that may enhance biological activity.

2-Aminothiazole-5-carbonitrile has several applications in medicinal chemistry:

  • Pharmaceutical Development: Its derivatives are being explored as potential drugs for cancer therapy and as enzyme inhibitors.
  • Biochemical Research: Used as a tool compound in studying enzyme mechanisms and cellular processes.
  • Material Science: Some derivatives may find applications in organic electronics or as precursors for polymers.

The versatility in application stems from its unique chemical structure and reactivity.

Research into the interactions of 2-aminothiazole-5-carbonitrile with biological targets has revealed significant insights:

  • Binding Affinity Studies: Molecular docking studies have shown that certain derivatives bind effectively to target enzymes, suggesting potential therapeutic efficacy.
  • Structure-Activity Relationships: Investigations into how modifications to the thiazole ring or substituents affect biological activity provide valuable information for drug design .

These studies are crucial for understanding how modifications can enhance efficacy and reduce side effects.

Several compounds share structural similarities with 2-aminothiazole-5-carbonitrile. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-AminothiazoleBasic structure without cyano groupKnown for broad biological activity
2-Amino-4-thiazoleSubstituted at position fourExhibits different enzyme inhibition profiles
Thiazole-2-carboxylic acidContains a carboxylic acid instead of cyanoOften used in synthetic pathways
BenzothiazoleContains a benzene ring fused to thiazoleKnown for enhanced stability and unique reactivity

The uniqueness of 2-aminothiazole-5-carbonitrile lies in its specific substitution pattern, which influences its reactivity and biological activity compared to these similar compounds. Each derivative offers distinct properties that can be leveraged for specific applications in drug development or biochemical research.

2-Aminothiazole-5-carbonitrile (CAS 51640-52-9) is a heterocyclic compound with the molecular formula C₄H₃N₃S and a molecular weight of 125.15 g/mol. Its structure features a thiazole ring substituted with an amino group at the 2-position and a cyano group at the 5-position (Figure 1). The compound exists as a solid with a melting point of 185–208°C, and its solubility varies depending on solvent polarity due to hydrogen-bonding interactions facilitated by the amino group.

Historical Context and Development

The synthesis of 2-aminothiazole derivatives dates to early 20th-century studies on heterocyclic chemistry. However, targeted development of 2-aminothiazole-5-carbonitrile accelerated in the 1990s with the discovery of its utility in pharmaceutical intermediates. A landmark 1999 patent (US4324899A) detailed a two-step synthesis involving formylation and cyanation of 2-aminothiazoles. By the 2000s, its role expanded significantly, exemplified by its use in synthesizing dasatinib, a tyrosine kinase inhibitor for leukemia. Advances in green chemistry, such as visible-light-promoted synthesis (2023), further optimized its production.

Significance in Heterocyclic Chemistry

The thiazole core is a privileged scaffold in medicinal chemistry due to its electronic diversity and bioisosteric properties. The amino and cyano substituents enhance reactivity, enabling participation in cycloadditions, nucleophilic substitutions, and cross-coupling reactions. For instance, the cyano group acts as an electron-withdrawing moiety, stabilizing intermediates in Suzuki-Miyaura couplings. Additionally, the amino group facilitates hydrogen bonding in drug-target interactions, as seen in kinase inhibitors.

Research Objectives

This review aims to:

  • Elucidate the structural and electronic properties of 2-aminothiazole-5-carbonitrile.
  • Evaluate synthetic methodologies and recent advancements.
  • Analyze applications in drug discovery and materials science.
  • Identify gaps for future research.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Amino-5-cyanothiazole

Dates

Last modified: 08-15-2023

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